molecular formula C16H15N B1429622 (2,4-Dimethylphenyl)(phenyl)acetonitrile CAS No. 82954-09-4

(2,4-Dimethylphenyl)(phenyl)acetonitrile

Cat. No. B1429622
CAS RN: 82954-09-4
M. Wt: 221.3 g/mol
InChI Key: MUZOOZSDJFIEBR-UHFFFAOYSA-N
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Description

“(2,4-Dimethylphenyl)(phenyl)acetonitrile” is a chemical compound with the molecular formula C16H15N . It is a specialty chemical and may not be widely used or studied, as there is limited information available about it .

Scientific Research Applications

Copper-Catalyzed Polymerization

(2,4-Dimethylphenyl)(phenyl)acetonitrile is closely related to the oxidative polymerization of 2,6-dimethylphenol, a process fundamental in producing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic. Studies show that acetonitrile, structurally related to (2,4-Dimethylphenyl)(phenyl)acetonitrile, plays a critical role in the polymerization process, enhancing the catalytic activities of copper complexes used as catalysts. This improvement in catalytic efficiency is attributed to steric and electronic effects influenced by the solvent environment and ligand structures involved in the process (Guieu et al., 2004), (Huisman et al., 2006).

Solvent Effects in Polymerization

Research highlights the significant influence of solvents like acetonitrile in the polymerization of 2,6-dimethylphenol. The presence of acetonitrile, which shares structural similarities with (2,4-Dimethylphenyl)(phenyl)acetonitrile, can prevent the catalyst from becoming poisoned due to hydrolysis, thereby maintaining high activity levels (Gamez et al., 2001).

Synthesis and Characterization of Phenolic Compounds

Studies on the synthesis and characterization of bis-(4-hydroxy-3,5-dimethylphenyl)(4-aminophenyl)methane derivatives, which are structurally related to (2,4-Dimethylphenyl)(phenyl)acetonitrile, have been conducted. These compounds exhibit unique absorption characteristics and are important in the development of cationic species used in various applications, including dyes and pigments (Sarma et al., 2007).

Electrochemical Analysis

Acetonitrile-based solutions are used in the electrochemical analysis of various compounds. Studies demonstrate the effectiveness of acetonitrile in separating mono- and dimethylphenols by capillary electrophoresis, suggesting potential applications in analytical chemistry (Porras et al., 2003).

Environmental Analysis

(2,4-Dimethylphenyl)(phenyl)acetonitrile's structural analogs have been explored for environmental applications. Molecularly imprinted polymers (MIPs) using 2,4-dimethylphenol as a template have been developed for the class-selective extraction of phenolic compounds from environmental water, showcasing the compound's potential in environmental monitoring and analysis (Qi et al., 2010).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-12-8-9-15(13(2)10-12)16(11-17)14-6-4-3-5-7-14/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZOOZSDJFIEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C#N)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylphenyl)(phenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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